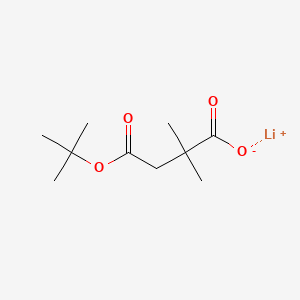
Lithium(1+)4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is a metalorganic compound with the formula LiOC(CH₃)₃. It is a white solid used as a strong base in organic synthesis. This compound is often depicted as a salt and behaves as such, but it is not ionized in solution .
準備方法
Synthetic Routes and Reaction Conditions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate can be synthesized by treating tert-butanol with butyl lithium. This reaction involves the deprotonation of tert-butanol by butyl lithium, resulting in the formation of lithium tert-butoxide .
Industrial Production Methods
In industrial settings, lithium tert-butoxide is often generated in situ for laboratory use because samples are sensitive and older samples are often of poor quality. It is commercially available as a solution and as a solid .
化学反応の分析
Types of Reactions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate undergoes various types of reactions, including:
Protonation: As a strong base, it is easily protonated.
Substitution: It is used to prepare other tert-butoxide compounds such as copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III).
Common Reagents and Conditions
Common reagents used with lithium tert-butoxide include potassium diisopropylamide and primary alcohols. The compound can mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .
Major Products Formed
Major products formed from reactions involving lithium tert-butoxide include copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III) .
科学的研究の応用
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis and as an initiator for anionic polymerization.
Biology: The compound’s strong basicity makes it useful in various biochemical reactions.
作用機序
The mechanism by which lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate exerts its effects involves its strong basicity and nucleophilicity. It can deprotonate various substrates, facilitating reactions such as α-alkylation of ketones with primary alcohols . The molecular targets and pathways involved include the deprotonation of alcohols and the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
- Sodium tert-butoxide
- Potassium tert-butoxide
- Lithium isopropoxide
Uniqueness
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is unique due to its strong basicity and ability to act as an initiator for anionic polymerization. Its specific structure allows for the formation of stable octameric and hexameric forms, which are not commonly observed in similar compounds .
特性
分子式 |
C10H17LiO4 |
|---|---|
分子量 |
208.2 g/mol |
IUPAC名 |
lithium;2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O4.Li/c1-9(2,3)14-7(11)6-10(4,5)8(12)13;/h6H2,1-5H3,(H,12,13);/q;+1/p-1 |
InChIキー |
PZIYKEQJSVWUIL-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C)OC(=O)CC(C)(C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



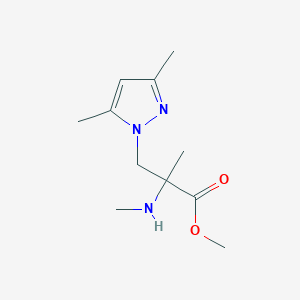
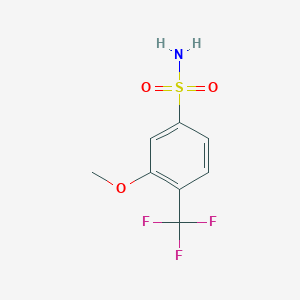
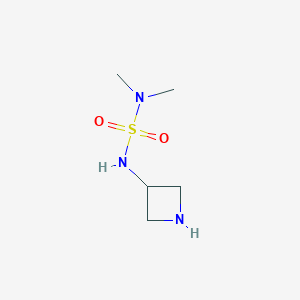
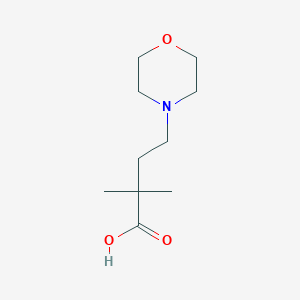
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)



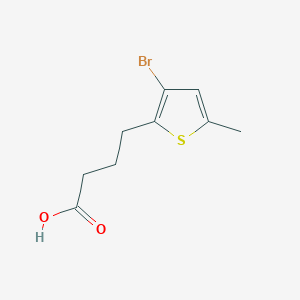
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)


